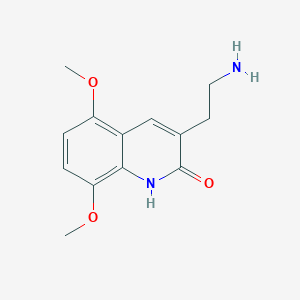

3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-5,8-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-10-3-4-11(18-2)12-9(10)7-8(5-6-14)13(16)15-12/h3-4,7H,5-6,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWOTBZYQNGVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation via Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for synthesizing quinolinone derivatives. This method involves cyclocondensation of an aniline derivative with a β-keto ester, followed by thermal dehydration to form the heterocyclic core . For 5,8-dimethoxyquinolin-2(1H)-one, the starting material 3,4-dimethoxyaniline can be condensed with ethyl 3-oxohexanoate under acidic conditions to yield the intermediate ethyl 3-(3,4-dimethoxyphenylamino)pent-2-enoate . Heating this intermediate at 200–220°C induces cyclization, producing the quinolinone skeleton with methoxy groups at positions 6 and 7 . To reposition the methoxy groups to 5 and 8, alternative starting materials such as 2,5-dimethoxyaniline may be required, though this adjustment necessitates careful regiochemical control during cyclization .

Characterization of intermediates via -NMR and X-ray crystallography confirms the regiochemistry of methoxy groups . For instance, in the PMC study, 6,7-dimethoxyquinoline derivatives were verified using HMBC correlations between H9 and C4, ensuring accurate assignment of substitution patterns . Adapting this to 5,8-dimethoxy substitution would require analogous spectroscopic validation.

Nitration and Reductive Cyclization Strategies

A patent detailing the synthesis of 4-chloro-6,7-dimethoxyquinoline (CN106008336A) provides a framework for nitro-group-directed cyclization . Starting with 3,4-dimethoxyacetophenone , nitration at position 2 using concentrated nitric acid yields 2-nitro-4,5-dimethoxyacetophenone . Condensation with N,N-dimethylformamide dimethyl acetal forms a propenone intermediate, which undergoes catalytic hydrogenation (H, Pd/C) to reduce the nitro group and facilitate cyclization into 4-hydroxy-6,7-dimethoxyquinoline . Chlorination with POCl then generates the 4-chloro derivative.

To adapt this route for 5,8-dimethoxy substitution, the acetophenone starting material must be modified. For example, 2,5-dimethoxyacetophenone could undergo nitration at position 3, followed by analogous cyclization and functionalization. Substituting the 4-chloro group with 2-aminoethylamine via nucleophilic substitution (DMF, KCO, 90°C) would introduce the desired side chain . This approach mirrors the PMC study’s use of alicyclic amines in nucleophilic displacement reactions .

Photoredox-Mediated Functionalization

Recent advances in photoredox catalysis enable direct functionalization of quinoline derivatives. The Semantic Scholar document describes a photoredox protocol using diethyl 4-benzoyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and trifluoroacetic acid under blue light (460 nm) to couple quinolines with amines . Applying this method, 5,8-dimethoxyquinolin-2(1H)-one could react with 2-aminoethylamine in the presence of a photoredox catalyst (e.g., Ir(ppy)) to form the C3–N bond.

Key advantages include mild conditions (room temperature, visible light) and compatibility with sensitive functional groups . However, the quinolinone’s electron-deficient aromatic system may require optimization of reaction parameters to achieve satisfactory yields.

Position-Specific Functionalization via Buchwald-Hartwig Amination

Introducing the 2-aminoethyl group at position 3 can be achieved through palladium-catalyzed cross-coupling. A brominated precursor, 3-bromo-5,8-dimethoxyquinolin-2(1H)-one , undergoes Buchwald-Hartwig amination with tert-butyl (2-aminoethyl)carbamate (Pd(dba), Xantphos, CsCO, toluene, 110°C) . Deprotection with TFA yields the free amine. This method, while efficient, demands rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Gould-Jacobs Cyclization | Aniline condensation, cyclization | 45–60 | Well-established, scalable | Regiochemical control of methoxy groups |

| Nitration-Cyclization | Nitration, hydrogenation, substitution | 50–70 | High functional group tolerance | Multi-step, hazardous reagents |

| Photoredox Catalysis | Light-mediated coupling | 30–50 | Mild conditions, direct functionalization | Limited precedent for quinolinones |

| Buchwald-Hartwig | Palladium-catalyzed amination | 60–75 | High regioselectivity | Sensitivity to air/moisture |

Challenges and Optimization

-

Regioselectivity : Positioning methoxy groups at 5 and 8 requires precise starting material design. Computational modeling (DFT) could predict cyclization outcomes to guide substrate selection .

-

Aminoethyl Stability : The primary amine may undergo side reactions (e.g., oxidation). Protecting groups (Boc, Fmoc) are essential during synthesis .

-

Purification : Silica gel chromatography (hexane/EtOAc gradients) effectively isolates intermediates, as demonstrated in the PMC study .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The aminoethyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Physicochemical and Functional Differences

Solubility: The aminoethyl group in the target compound likely improves aqueous solubility compared to chloro (e.g., 3-chloro-7,8-dimethoxy analogue ) or methyl-substituted derivatives (e.g., 1,4-dimethyl analogue ). Methoxy groups at 5 and 8 enhance lipophilicity, balancing solubility for membrane penetration.

Reactivity: The aminoethyl side chain is nucleophilic, enabling conjugation or salt formation, unlike inert methyl or chloro groups. Tautomerism observed in hydroxy-substituted analogues (e.g., 3-hydroxy-7,8-dimethoxy ) is less relevant here due to the absence of a hydroxyl group.

Biological Interactions: Adamantyl-containing derivatives () exhibit prolonged half-lives due to steric bulk, whereas the aminoethyl group may facilitate receptor binding via hydrogen bonding.

Research Implications

- Drug Design: The aminoethyl group offers a handle for derivatization (e.g., prodrug strategies or targeting moieties).

- Structure-Activity Relationships (SAR) : Comparative studies with methyl-, chloro-, and hydroxy-substituted analogues (Evidences 1, 4, 6) can elucidate substituent effects on potency and selectivity.

- Crystallography: The tautomerism and crystal packing observed in 3-hydroxy-7,8-dimethoxyquinolin-2(1H)-one suggest similar analyses for the target compound could reveal conformational preferences.

Biological Activity

3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing current research findings, mechanisms of action, and relevant case studies.

The molecular structure of this compound features a quinoline core with methoxy groups at positions 5 and 8 and an aminoethyl side chain at position 3. This configuration is critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound can modulate the activity of various enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

- Pathways : It has been shown to affect signaling pathways involved in cancer cell growth and survival, potentially leading to apoptosis in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes findings from various studies regarding its cytotoxic effects on different cancer cell lines:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | <10 | Significant decrease in cell viability |

| PC-3 (Prostate) | 28 | Moderate cytotoxicity |

| MRC-5 (Fibroblast) | >82 | Minimal effect on normal cells |

The compound demonstrated a concentration-dependent decrease in cell viability across various cancer cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The ongoing research indicates that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens remains limited.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : This study evaluated the cytotoxic effects of several quinoline derivatives, including this compound. Results indicated that at a concentration of 10 µM, cell viability dropped below 47%, demonstrating significant bioactivity against breast cancer cells .

- PC-3 Prostate Cancer Model : In another study focusing on prostate cancer cells, the compound exhibited a GI50 value of 28 µM, indicating its potential as a treatment option for prostate cancer .

- Normal Cell Line Evaluation : Importantly, the compound showed minimal effects on normal fibroblast cells (MRC-5), highlighting its selectivity for cancerous cells over healthy tissues .

Q & A

Q. What are the established synthetic routes for 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step functionalization of the quinolin-2(1H)-one core. For example, alkylation of the quinoline nitrogen with 2-chloroethylamine derivatives under basic conditions (e.g., NaH/DMF) can introduce the aminoethyl group . Methoxy groups at positions 5 and 8 are typically introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Characterization relies on IR spectroscopy (e.g., C=O stretch at ~1660 cm⁻¹ for the quinolinone ring ), ¹H/¹³C NMR (e.g., singlet for methoxy groups at δ ~3.8 ppm ), and mass spectrometry (e.g., molecular ion peak matching the molecular formula).

Q. How does the compound’s solubility and stability impact its use in biological assays?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, methanol) is influenced by the aminoethyl and methoxy groups, which enhance hydrophilicity. Stability studies under varying pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (4–37°C) are critical for assay design. For example, degradation products can be monitored via HPLC-UV at λ = 254 nm, with retention time shifts indicating instability .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation (e.g., unit cell parameters, bond angles, and torsion angles for the quinolinone core ).

- 2D NMR (COSY, HSQC) resolves overlapping signals, such as distinguishing methoxy protons from aromatic protons .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak with <2 ppm error ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, chain length) affect the compound’s interaction with biological targets?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For example:

| Modification | Biological Activity | Reference |

|---|---|---|

| 5,8-Dimethoxy | Enhanced binding to kinase targets due to electron-donating effects | |

| Aminoethyl chain | Improved cellular uptake via protonation at physiological pH | |

| Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like p97/VCP, a cancer-associated protein . |

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized assay conditions : Use identical cell lines (e.g., HeLa vs. MCF-7), incubation times, and controls.

- Orthogonal validation : Confirm activity via independent methods (e.g., Western blot for protein inhibition alongside cell viability assays ).

- Meta-analysis of published data : Compare datasets with attention to purity (>95% by HPLC) and stereochemical integrity (e.g., chiral HPLC for enantiomers ).

Q. How can crystallographic data inform the design of analogs with improved potency?

- Methodological Answer : X-ray structures (e.g., monoclinic P2₁/n space group for a dimethoxyquinolinone derivative ) reveal key interactions:

- Hydrogen bonding between the quinolinone carbonyl and active-site residues.

- π-Stacking of methoxy-substituted aromatic rings with hydrophobic pockets.

Modifications are guided by molecular dynamics simulations (e.g., GROMACS) to optimize binding energy and reduce steric clashes .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Caco-2 cell monolayers : Assess intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate good absorption ).

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .

- Plasma protein binding : Use ultrafiltration followed by LC-MS to measure free fraction (<5% suggests high tissue distribution ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.